Doxorubicinone

Vue d'ensemble

Description

Doxorubicin, also known as Adriamycin, is a chemotherapy medication used to treat various types of cancer . It is known to bind to DNA-associated enzymes, intercalate with DNA base pairs, and target multiple molecular targets to produce a range of cytotoxic effects .

Synthesis Analysis

The synthesis of Doxorubicin involves a series of complex chemical reactions . The cyclization of a derivative, followed by remethylation, gives the anthraquinone derivative .

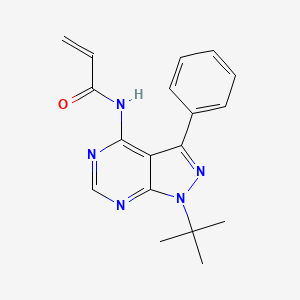

Molecular Structure Analysis

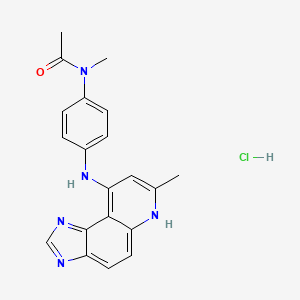

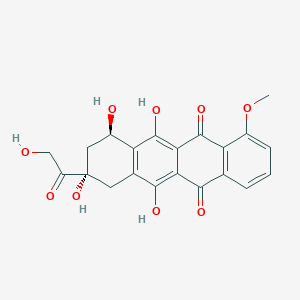

The molecular structure of Doxorubicin consists of a planar aromatic chromophore portion that intercalates between two base pairs of the DNA, while the six-membered daunosamine sugar sits in the minor groove and interacts with flanking base pairs immediately adjacent to the intercalation site .

Chemical Reactions Analysis

Doxorubicin undergoes various biological actions such as binding to DNA-associated enzymes and intercalating with DNA base pairs . It also targets multiple molecular targets to produce a range of cytotoxic effects, ultimately resulting in DNA damage .

Physical And Chemical Properties Analysis

Doxorubicin is characterized by its tetracyclic quinoid aglycone structure and the amino sugar daunosamine attached via a glycosidic bond . It has a molar mass of 543.525 g·mol −1 .

Applications De Recherche Scientifique

Use in Cancer Treatment

- Scientific Field : Oncology

- Application Summary : Doxorubicin is a frontline drug used for treating a wide variety of cancers, including solid and haematological malignancies . It’s particularly important in the treatment of pediatric malignancies, such as acute leukemia, lymphomas, neuroblastoma, osteosarcoma, Ewing’s sarcoma, and nephroblastoma .

- Methods of Application : Doxorubicin is known to bind to DNA-associated enzymes, intercalate with DNA base pairs, and target multiple molecular targets to produce a range of cytotoxic effects . It causes the activation of various molecular signals from AMPK (AMP-activated protein kinase inducing apoptosis) to influence the Bcl-2/Bax apoptosis pathway .

Bioanalysis in Pharmacokinetic Trials

- Scientific Field : Pharmacokinetics

- Application Summary : Bioanalysis of Doxorubicin within pharmacokinetic trials remains important, particularly in childhood cancer patients . This is due to its clinical relevance and severe side effects .

- Methods of Application : A validated HPLC method for the quantification of doxorubicin, doxorubicinol, and four aglycones was used . The degradation pattern of doxorubicin in plasma under long-term storage was analyzed with respect to the formation of aglycone products .

- Results or Outcomes : Substantial degradation of doxorubicin in plasma occurred within a storage period of one year, but this did not lead to the formation of aglycones . In clinical samples, 7-deoxydoxorubicinolone was the major aglycone detectable in 35/50 samples and a concentration range of 1.0–12.7 μg L−1 .

Liposomal Drug Delivery

- Scientific Field : Pharmacology

- Application Summary : Liposomes have been used to enhance the efficacy and safety profile of Doxorubicin . Despite the improvement in safety properties of liposomal encapsulated Doxorubicin (in Doxil and Myocet), the efficacy is not superior to conventional Doxorubicin .

- Methods of Application : Encapsulation of Doxorubicin in pH-sensitive liposomes (PSLs) or thermo-sensitive liposomes (TSLs) combined with local heating has improved Doxorubicin accumulation in the tumor . Lyso-thermosensitive liposomal Doxorubicin (LTLD), MM-302, and C225-immunoliposomal (IL)-DOX have reached clinical trials .

Carbon Nanomaterials as Carriers

- Scientific Field : Nanomedicine

- Application Summary : Carbon nanomaterials have been explored as potential carriers for Doxorubicin .

- Methods of Application : The specifics of the methods of application are not detailed in the source, but generally, the drug is loaded onto the carbon nanomaterial, which is then used to deliver the drug to the target site .

DNA Topology Alteration

- Scientific Field : Molecular Biology

- Application Summary : Doxorubicin has been found to induce changes in DNA topology .

- Methods of Application : The specifics of the methods of application are not detailed in the source, but generally, Doxorubicin is known to intercalate into DNA, which can lead to changes in DNA topology .

Use with Carbon Nanomaterials

- Scientific Field : Nanomedicine

- Application Summary : Carbon nanomaterials have been explored as potential carriers for Doxorubicin .

- Methods of Application : The specifics of the methods of application are not detailed in the source, but generally, the drug is loaded onto the carbon nanomaterial, which is then used to deliver the drug to the target site .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(7S,9S)-6,7,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,22-23,26-27,29H,5-7H2,1H3/t10-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZGBXXTIGCACK-CWKPULSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)CO)O)C(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)CO)O)C(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

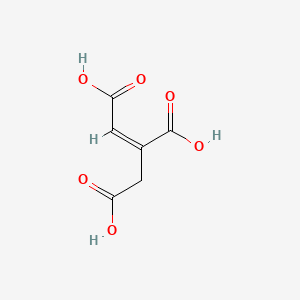

Molecular Formula |

C21H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70875303 | |

| Record name | Adriamycinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adriamycinone | |

CAS RN |

24385-10-2 | |

| Record name | Adriamycin aglycone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024385102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adriamycinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8S,10S)-6,8,10,11-Tetrahydroxy-8-(hydroxyacetyl)-1-methoxy- 7,8,9,10-tetrahydrotetracen-5,12-dion | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXORUBICINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X023T6C35L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.